![molecular formula C25H21N3O6S B6068533 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6068533.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide (referred to as "compound X" for the rest of It belongs to a class of compounds known as thiazoles, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Thiazole compounds have been shown to exhibit anti-cancer activity, and compound X has been shown to inhibit the growth of certain cancer cell lines in vitro. Other potential applications include the development of new antibiotics, anti-inflammatory agents, and antiviral agents.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. Thiazole compounds have been shown to inhibit a variety of enzymes, including kinases, proteases, and phosphodiesterases. It is possible that compound X acts on one or more of these targets to exert its biological effects.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cell lines, as mentioned earlier. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of compound X on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit biological activity at relatively low concentrations. However, there are also some limitations to its use. For example, its mechanism of action is not well understood, which makes it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects are not well understood, which makes it difficult to use in animal studies.
Future Directions
There are several future directions for research on compound X. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine its potential toxicity and side effects, as well as its mechanism of action. In addition, studies are needed to determine its effects on normal cells and tissues. Other potential applications for compound X include the development of new antibiotics, anti-inflammatory agents, and antiviral agents. Overall, compound X is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
Compound X can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-bis(4-methoxyphenyl)-2-aminothiazole to form compound X. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
properties
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-32-18-9-4-15(5-10-18)22-23(16-6-11-19(33-2)12-7-16)35-25(26-22)27-24(29)17-8-13-21(34-3)20(14-17)28(30)31/h4-14H,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKUGFPIAVFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.